molecular formula C4H8ClN3O2 B1384538 3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride CAS No. 1442432-29-2

3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride

Cat. No.: B1384538
CAS No.: 1442432-29-2
M. Wt: 165.58 g/mol
InChI Key: VIOXIRJDFSBUFL-UHFFFAOYSA-N
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Description

Historical Context of Oxadiazole Derivatives in Heterocyclic Chemistry

The historical development of oxadiazole chemistry traces its origins to the pioneering work of Tiemann and Kruger, who achieved the first synthesis of the 1,2,4-oxadiazole heterocycle in 1884. This seminal discovery marked the beginning of what would eventually become one of the most extensively studied heterocyclic systems in medicinal chemistry. Initially classified as azoxime or furo[ab1]diazole, the 1,2,4-oxadiazole heterocycle remained largely unexplored for nearly eight decades following its initial synthesis. The compound's potential was not fully recognized until the photochemical rearrangement properties of the heterocycle were observed in the mid-20th century, sparking renewed interest among synthetic chemists.

The systematic investigation of biological activities associated with 1,2,4-oxadiazole derivatives commenced in the early 1940s, laying the foundation for future pharmaceutical applications. This period marked a crucial transition from purely academic interest to practical medicinal applications. The first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, was introduced to the pharmaceutical market as a cough suppressant in the 1960s, representing a milestone achievement that validated the therapeutic potential of this heterocyclic system. This breakthrough established the precedent for further exploration of oxadiazole derivatives in drug discovery programs worldwide.

The subsequent four decades witnessed an exponential expansion in the exploration of 1,2,4-oxadiazole heterocycles, resulting in the discovery of compounds exhibiting diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. Research efforts have demonstrated that these compounds possess inhibitory potency against Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, efflux pump, cyclooxygenases, and butyrylcholinesterase, while also exhibiting affinity to various receptor systems.

The scientific attention devoted to oxadiazole applications has experienced continuous growth since the year 2000, as evidenced by Web of Science data indicating a sustained increase in research publications. This trend reflects the growing recognition of oxadiazole derivatives as valuable scaffolds for drug development. The interest in 1,2,4-oxadiazoles has particularly intensified in the last fifteen years, with research efforts focusing on novel synthetic methodologies and biological applications. Contemporary studies have revealed that compounds containing 1,2,4-oxadiazole units exhibit unique bioisosteric properties, making them particularly attractive alternatives when the instability of ester and amide groups poses limitations in drug development.

Historical Milestone Year Significance
First synthesis of 1,2,4-oxadiazole 1884 Discovery by Tiemann and Kruger
Recognition of photochemical properties 1960s Renewed scientific interest
First biological activity studies 1940s Initiation of medicinal applications
First commercial drug (Oxolamine) 1960s Validation of therapeutic potential
Exponential research growth 2000-present Sustained scientific attention

Structural Significance of 1,2,4-Oxadiazole Core in Bioactive Compounds

The 1,2,4-oxadiazole heterocycle demonstrates exceptional significance in the design of bioactive compounds due to its unique bioisosteric properties and structural characteristics that enable specific molecular interactions. The heterocycle exhibits bioisosteric equivalence with ester and amide moieties, presenting a particularly valuable alternative when the hydrolysis susceptibility of these functional groups poses challenges in pharmaceutical applications. This bioisosteric relationship allows medicinal chemists to replace metabolically labile groups with the more stable oxadiazole ring while maintaining or enhancing biological activity.

The structural importance of the 1,2,4-oxadiazole core extends beyond simple bioisosterism to encompass its ability to participate in hydrogen bonding interactions and other specific molecular recognition events. The heterocycle's unique electronic properties, arising from the arrangement of nitrogen and oxygen atoms within the five-membered ring, contribute to its versatility as a pharmacophore component in drug design. Research has demonstrated that the 1,2,4-oxadiazole nucleus serves as an effective pharmacophore element in the development of biologically active compounds, with its incorporation often leading to enhanced potency and selectivity profiles.

The significance of the 1,2,4-oxadiazole core in contemporary drug discovery is exemplified by the development of Ataluren, a 1,2,4-oxadiazole-based drug candidate currently undergoing late-stage clinical development. This achievement represents a landmark validation of the therapeutic potential inherent in oxadiazole-containing compounds. Additionally, seven other 1,2,4-oxadiazole-based drug candidates are currently at various stages of investigational development, underscoring the continued pharmaceutical interest in this heterocyclic system.

Recent discoveries have further elevated the profile of 1,2,4-oxadiazole derivatives through the identification of naturally occurring alkaloids containing this ring system. The isolation of phidianidines A and B from marine organisms marked the first discovery of naturally occurring 1,2,4-oxadiazole-containing alkaloids, providing compelling evidence for the biological relevance of this structural motif. These findings have stimulated additional synthetic and biological studies, expanding the scope of research into oxadiazole-based compounds.

The structural versatility of the 1,2,4-oxadiazole core enables its incorporation into diverse molecular frameworks, facilitating the development of compounds with targeted biological activities. In silico docking and scoring studies have identified oxadiazole derivatives as effective antibacterials through their interaction with penicillin-binding proteins, demonstrating the predictive power of computational approaches in oxadiazole drug discovery. These compounds exhibit bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus, highlighting their potential in addressing contemporary antibiotic resistance challenges.

Structural Feature Biological Significance Therapeutic Application
Bioisosteric with esters/amides Enhanced metabolic stability Improved drug-like properties
Hydrogen bonding capability Specific target recognition Enhanced selectivity
Electronic properties Pharmacophore activity Diverse biological activities
Structural versatility Multiple substitution patterns Broad therapeutic potential
Resistance to hydrolysis Prolonged biological activity Extended therapeutic effect

The mechanism of action studies have revealed that 1,2,4-oxadiazole derivatives demonstrate their biological effects through multiple pathways, including enzyme inhibition and receptor modulation. Structure-activity relationship investigations have established that specific substitution patterns on the oxadiazole ring correlate with distinct biological activities, providing valuable guidance for rational drug design efforts. The comprehensive analysis of biological activities associated with 1,2,4-oxadiazole derivatives has revealed their potential as antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antidiabetic agents.

Properties

IUPAC Name

3-(2-aminoethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2.ClH/c5-2-1-3-6-4(8)9-7-3;/h1-2,5H2,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOXIRJDFSBUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NOC(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1442432-29-2
Record name 3-(2-aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride
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Biochemical Analysis

Biochemical Properties

3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as tryptophan decarboxylase, which catalyzes the decarboxylation of tryptophan to produce tryptamine. The compound’s interaction with these enzymes can modulate their activity, leading to changes in the biochemical pathways they regulate.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the dopamine signaling pathway by interacting with dopamine receptors. This interaction can lead to changes in neurotransmitter release and receptor sensitivity, impacting cellular communication and function.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, altering their conformation and activity. For instance, it can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, affecting mood and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance certain biochemical pathways without causing adverse effects. At higher doses, it can lead to toxicity and adverse effects such as neurotoxicity and hepatotoxicity. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, the compound can affect the metabolism of tryptophan by interacting with tryptophan hydroxylase, leading to changes in serotonin levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters and distributed within various cellular compartments. Its localization and accumulation can influence its activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall efficacy in biochemical reactions.

Biological Activity

3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride is a compound that has garnered attention in biochemical and pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

  • Molecular Formula : C4_4H8_8ClN3_3O2_2
  • Molecular Weight : 165.58 g/mol
  • CAS Number : 1442432-29-2

This compound exhibits significant interactions with various biomolecules:

  • Enzyme Interactions : It has been shown to interact with enzymes such as tryptophan decarboxylase and monoamine oxidase. These interactions can modulate neurotransmitter levels by influencing the metabolism of tryptophan and other substrates .

Cellular Effects

The compound affects various cellular processes:

  • Cell Signaling : It modulates cell signaling pathways, notably affecting dopamine signaling by interacting with dopamine receptors.
  • Gene Expression : Alterations in gene expression have been observed, particularly in pathways related to neurotransmitter synthesis and degradation.

Table 1: Summary of Cellular Effects

Effect Description
Cell Signaling ModulationInfluences dopamine receptor activity
Gene Expression ChangesAlters transcription of genes related to neurotransmitters

Molecular Mechanism

The molecular mechanism involves several key actions:

  • Binding Interactions : The compound binds to specific receptors or enzymes, altering their conformation and activity.
  • Enzyme Inhibition : It inhibits monoamine oxidase activity, which is crucial for neurotransmitter breakdown. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are critical for its efficacy:

  • Studies indicate that while the compound is stable under specific conditions, it may degrade over time, affecting its biological activity.

Dosage Effects in Animal Models

Research on animal models has demonstrated that the effects of this compound vary significantly with dosage:

  • Lower Doses : Enhance certain biochemical pathways without adverse effects.
  • Higher Doses : Associated with toxicity including neurotoxicity and hepatotoxicity .

Table 2: Dosage Effects on Biological Activity

Dosage Range Effects Observed
Low (<50 mg/kg)Enhanced neurotransmitter synthesis
High (>100 mg/kg)Neurotoxicity and hepatotoxicity observed

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Neuroprotective Studies :
    • A study demonstrated that this compound exhibited neuroprotective effects in models of oxidative stress by reducing neuronal death through modulation of antioxidant enzyme activity.
  • Antimicrobial Activity :
    • Research indicated potential antimicrobial properties against various bacterial strains. The compound showed effectiveness against Gram-positive bacteria like Staphylococcus aureus, suggesting a role in infections management .
  • Cytotoxicity Assessments :
    • In vitro studies conducted on cancer cell lines revealed that the compound could induce apoptosis in a dose-dependent manner. Notably, it demonstrated lower cytotoxicity towards normal cell lines while effectively targeting cancerous cells .

Table 3: Summary of Case Studies

Study Focus Findings
NeuroprotectionReduced neuronal death under oxidative stress
Antimicrobial ActivityEffective against Gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cell lines

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the efficacy of oxadiazole derivatives, including 3-(2-aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride, against various pathogenic bacteria and fungi.

  • Mechanism of Action : The oxadiazole moiety is known to disrupt bacterial cell wall synthesis and interfere with metabolic pathways, making it a promising candidate for developing new antimicrobials.
  • Case Studies :
    • A systematic review indicated that oxadiazole derivatives exhibit significant activity against Mycobacterium tuberculosis, particularly against multi-drug-resistant strains. The compound's structural diversity allows for modifications that enhance its antimicrobial potency .
    • In vitro studies demonstrated that derivatives of 1,2,4-oxadiazoles showed potent antibacterial effects against Streptococcus pneumoniae and Escherichia coli, with some compounds achieving minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies focusing on its ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The compound is believed to act as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression involved in cancer progression.
  • Case Studies :
    • Research has shown that certain oxadiazole derivatives can induce apoptosis in cancer cells, with some achieving IC50 values comparable to established HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) .
    • A study reported that specific modifications to the oxadiazole structure resulted in enhanced anticancer activity against human hepatocellular carcinoma cell lines .

Antioxidant Activity

Oxadiazole compounds have also been investigated for their antioxidant properties.

  • Mechanism of Action : These compounds can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
  • Case Studies :
    • In vitro assays using the DPPH radical scavenging method demonstrated that certain oxadiazole derivatives possess antioxidant activities significantly higher than traditional antioxidants like ascorbic acid .
    • The introduction of the oxadiazole moiety has been linked to enhanced radical scavenging abilities due to increased electron density at specific positions on the molecule .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science.

  • Corrosion Inhibition : Research indicates that oxadiazoles can serve as effective corrosion inhibitors due to their ability to form protective films on metal surfaces .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxadiazole Derivatives

The compound belongs to the 1,2,4-oxadiazole family, which is known for diverse biological activities. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride 2-Aminoethyl (basic group) Not explicitly provided Hydrochloride salt; discontinued
3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one 3-Nitrophenyl (electron-withdrawing) C₈H₅N₃O₄ 207.143 Nitro group enhances electrophilicity
3-(4-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one 4-Nitrophenyl (electron-withdrawing) Para-substitution affects reactivity
5-Bromotryptamine hydrochloride Bromoindole core C₁₀H₁₀BrN₂·HCl 293.56 Halogenated indole derivative

Key Differences

Nitro groups increase electrophilicity, making these compounds reactive in nucleophilic substitution or reduction reactions . The hydrochloride salt in the target compound improves aqueous solubility compared to neutral oxadiazoles, which may explain its exploration in biochemical contexts .

Synthetic Accessibility: Nitrophenyl-substituted oxadiazoles are often synthesized via cyclization of acylated thiosemicarbazides or nitrile oxides, as seen in protocols from Bulgarian Chemical Communications . In contrast, the aminoethyl derivative likely requires protection/deprotection strategies due to the reactive amine group .

In contrast, nitrophenyl analogs remain available, indicating broader utility in organic synthesis .

Research and Application Insights

  • Pharmacological Potential: Aminoethyl-substituted heterocycles are frequently explored for CNS activity (e.g., tryptamine analogs in ).
  • Stability Concerns : The discontinued status may reflect instability under standard storage conditions or incompatibility with common reagents, a common issue with hydrochloride salts of reactive amines .

Preparation Methods

Synthesis via Amidoxime and Carboxylic Acid Derivatives

Method Overview:
This approach involves cyclization of amidoximes with activated carboxylic acids or esters to form the oxadiazolone ring. Typically, amidoximes react with acyl chlorides, esters, or activated acids under basic or catalytic conditions.

Research Findings:

  • Baykov et al. (2017) reported a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and methyl/ethyl esters of carboxylic acids in NaOH/DMSO, yielding 11–90% depending on substituents.
  • Zarei et al. (2018) utilized activation of carboxylic acids with Vilsmeier reagent, achieving yields of 61–93% with simplified purification.

Reaction Scheme:
Amidoxime + Activated carboxylic acid ester → Cyclization → Oxadiazolone

Advantages:

  • Mild conditions
  • Good yields with optimized catalysts
  • Broad substrate scope

Limitations:

  • Requires pre-activation of acids
  • Purification challenges with complex mixtures

Reaction of Hydrazides with Cyanogen Halides

Method Overview:
A key strategy involves reacting acid hydrazides with cyanogen halides (cyanogen bromide or chloride). This reaction facilitates the formation of 2-amino-1,3,4-oxadiazoles, which can be further oxidized or cyclized to oxadiazol-5-ones.

Research Findings:

  • Patents describe this method as economical, relying on inexpensive hydrazides derived from carboxylic acids.
  • The general reaction:
    $$ \text{Hydrazide} + \text{Cyanogen Halide} \rightarrow \text{Oxadiazolone derivative} $$

Reaction Conditions:

  • Reactions typically occur in polar aprotic solvents like acetonitrile or DMSO.
  • Catalysts such as triethylamine or sodium bicarbonate may be used to facilitate nucleophilic substitution.

Data Table:

Step Reagents Solvent Yield (%) Notes
1 Acid hydrazide + cyanogen bromide Acetonitrile 70–85 Mild heating (~50°C)
2 Cyclization/oxidation - 80–90 Using oxidants like sodium hypochlorite

Research Example:
Ansari et al. (2009) demonstrated synthesis of 2-substituted-1H-benzimidazole derivatives via nucleophilic substitution, which can be adapted for oxadiazolone synthesis.

Oxidative Cyclization of Hydrazides

Method Overview:
Hydrazides undergo oxidative cyclization with oxidants such as tert-butyl hypoiodite, sodium hypochlorite, or molecular oxygen in the presence of catalysts like DMAP, leading to oxadiazolone formation.

Research Findings:

  • Gao and Wei (2024) reported oxidative cyclization of acyl hydrazones with tert-butyl hypoiodite in DMC solvent, yielding disubstituted oxadiazoles efficiently.
  • Use of molecular oxygen with DMAP as catalyst enables green synthesis of oxadiazoles under mild conditions.

Reaction Scheme:
Hydrazide + Oxidant + Catalyst → Cyclization → Oxadiazolone

Data Table:

Catalyst Oxidant Solvent Yield (%) Notes
DMAP tert-Butyl hypoiodite DMC 75–90 Mild conditions (~70°C)
NaOCl - Water 80–85 Requires controlled pH

Electrochemical and Green Synthetic Methods

Method Overview:
Electrochemical oxidation of hydrazides or semi-carbazones offers a green alternative, producing oxadiazoles with high efficiency.

Research Findings:

  • Kumar (2020) utilized anodic oxidation of semi-carbazones in acetic acid with lithium perchlorate supporting electrolyte, achieving yields around 80–90%.
  • Sing et al. (2021) employed electrolysis of hydrazides in MeCN, producing 2,5-disubstituted oxadiazoles with minimal waste.

Preparation of 3-(2-Aminoethyl)-Substituted Oxadiazolone

Specific Approach for the Target Compound:
The synthesis of 3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride can be approached via:

  • Step 1: Synthesis of the oxadiazolone core through cyclization of suitable hydrazide intermediates, possibly derived from aminoethyl hydrazides or related derivatives.
  • Step 2: Introduction of the aminoethyl group at the 3-position via nucleophilic substitution or alkylation, often using chloroethylamine derivatives under basic conditions.
  • Step 3: Hydrochloride salt formation through acidification with HCl.

Research Data Supporting this Route:

  • The method described by CN patent CN116082270A involves cyclization of acetylhydrazine derivatives with phosgene or chloroacetone, followed by alkylation to introduce aminoethyl groups, and salt formation.

Summary of Data and Reaction Conditions

Method Starting Materials Key Reagents Solvent Typical Yield Notes
Amidoxime cyclization Amidoximes + activated acids Base, catalysts DMSO, acetonitrile 11–90% Mild, green methods
Hydrazide + cyanogen halide Hydrazides + cyanogen bromide Base Acetonitrile 70–85% Economical, scalable
Oxidative cyclization Hydrazides + oxidants Catalysts (DMAP) DMC, water 75–90% Green, efficient
Electrochemical Hydrazides Supporting electrolyte Acetonitrile 80–90% Eco-friendly

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 3-(2-aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride to ensure high purity and yield?

  • Methodological Answer: Key steps include selecting appropriate solvents (e.g., triethylamine for reflux reactions) and monitoring reaction progress via TLC. Post-synthesis, recrystallization using polar/non-polar solvent mixtures (e.g., pet-ether) enhances purity. For analogous oxadiazole syntheses, reaction times of 4–24 hours at 80–120°C are typical, with yields improved by stoichiometric control of reagents like chloroacetyl chloride .

Q. How can researchers validate the structural integrity of this compound using analytical techniques?

  • Methodological Answer: Employ LC-MS with deuterated or carbon-13-labeled internal standards (e.g., AOZ-d4, SEM-13C15N2) for precise quantification. Structural confirmation via NMR (1H/13C) and FT-IR is critical, with attention to characteristic peaks for the oxadiazol-5-one ring (e.g., C=O stretch at ~1700 cm⁻¹) and the aminoethyl moiety (N-H stretches at ~3300 cm⁻¹) .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer: Hydrochloride salts are hygroscopic; store under inert gas (argon) at –20°C in amber glass vials. Stability studies under varying pH (4–9) and temperature (4–40°C) reveal degradation via hydrolysis of the oxadiazol-5-one ring. Additives like desiccants (silica gel) or antioxidants (BHT) may extend shelf life .

Q. How can computational tools predict the compound’s physicochemical properties (e.g., pKa, solubility)?

  • Methodological Answer: Use SPARC for pKa calculations of the oxadiazol-5-one group (predicted pKa ~6.8). Jaguar software may fail due to lack of parameterization for this moiety, necessitating hybrid DFT/MD simulations to assess solubility in polar aprotic solvents (e.g., DMSO) .

Advanced Research Questions

Q. What strategies address regiochemical challenges during functionalization of the oxadiazol-5-one ring?

  • Methodological Answer: Electrophilic substitution at the 3-position is favored due to electron-withdrawing effects of the oxadiazol-5-one ring. For selective alkylation, use phase-transfer catalysts (e.g., TBAB) in biphasic systems (water/dichloromethane) to direct reactivity .

Q. How can degradation pathways of this compound be characterized in biological matrices?

  • Methodological Answer: Incubate the compound in simulated physiological conditions (pH 7.4, 37°C) and analyze via UPLC-QTOF-MS. Major degradation products include hydrolyzed oxadiazol-5-one (yielding aminoethyl derivatives) and oxidized intermediates. Isotopic labeling (15N/13C) aids in tracking degradation kinetics .

Q. What in vitro models are suitable for studying its interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer: Use fluorescence polarization assays or SPR to measure binding affinity to targets like serotonin receptors (5-HT2A/2C), given structural similarities to tryptamine derivatives. Competitive binding studies with 5-methoxytryptamine hydrochloride (CAS 66-83-1) provide reference data .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodological Answer: Replace chlorinated solvents (e.g., chloroform) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures. Catalytic methods (e.g., enzyme-mediated ring closure) reduce reliance on harsh reagents like phosphorus pentachloride, minimizing hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Aminoethyl)-2,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride

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